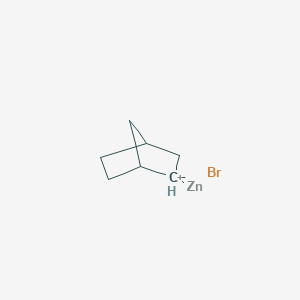

Exo-2-norbornylzinc bromide

Description

Exo-2-norbornylzinc bromide is an organozinc reagent characterized by its bicyclic norbornyl framework and zinc-bromide moiety. Its molecular formula is C₇H₁₁BrZn, and it is typically synthesized via transmetallation reactions involving exo-2-bromonorbornane (C₇H₁₁Br) and zinc metal. This compound is commercially available as a 0.5 M solution in tetrahydrofuran (THF) .

The norbornyl group imparts significant steric and electronic effects, making this reagent valuable in cross-coupling reactions. For example, it has been utilized in ligand-free copper(I)-mediated couplings with sulfur electrophiles to synthesize bicyclic sulfides, achieving high yields (98%) under mild conditions (80°C, 12 hours) . Its exo stereochemistry ensures precise regioselectivity, which is critical in constructing complex organic architectures.

Properties

InChI |

InChI=1S/C7H11.BrH.Zn/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q-1;;+2/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXFPFZAWUXDFP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C[CH-]2.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Exo-2-norbornylzinc bromide can be synthesized through the reaction of exo-2-norbornyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

exo-2-Norbornyl bromide+Zn→exo-2-Norbornylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Exo-2-norbornylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.

Common Reagents and Conditions

Solvents: THF is the most commonly used solvent for reactions involving this compound.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the exo-2-norbornyl group and another organic moiety .

Scientific Research Applications

Exo-2-norbornylzinc bromide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the development of pharmaceuticals and bioactive compounds.

Material Science: It is used in the synthesis of polymers and other advanced materials.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism by which exo-2-norbornylzinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom in the compound acts as a Lewis acid, coordinating with other reactants and stabilizing transition states during the reaction. This coordination enhances the reactivity of the exo-2-norbornyl group, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Research Findings and Data

- Thermal Stability: this compound remains stable in THF at −20°C for months, unlike magnesium analogues requiring stricter inert conditions .

Q & A

Q. What are the established synthetic routes for preparing exo-2-norbornylzinc bromide, and what analytical methods validate its purity and structure?

this compound is typically synthesized via transmetallation reactions. A common method involves reacting exo-2-norbornyl bromide (precursor) with activated zinc metal or organozinc intermediates under inert atmospheres (e.g., argon or nitrogen). The reaction is often conducted in anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures (−20°C to 0°C) to minimize side reactions.

- Analytical validation :

- NMR spectroscopy : H and C NMR are used to confirm the exo-configuration and absence of residual ligands.

- Titration : Quantitative analysis via iodometric titration determines active zinc content.

- X-ray crystallography : Resolves stereochemical purity and molecular structure .

Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions compared to endo isomers?

The exo-configuration imposes steric constraints that favor specific transition states in coupling reactions. For example, in Negishi couplings, the exo-isomer exhibits higher reactivity with aryl halides due to reduced steric hindrance at the zinc center, enabling faster transmetallation. In contrast, endo isomers may form stable intermediates that slow reaction kinetics. Comparative studies using kinetic profiling and DFT calculations are recommended to quantify these effects .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nickel-catalyzed asymmetric cyclopropanation reactions?

In nickel-catalyzed cyclopropanations, the exo-norbornyl group directs regioselectivity via a combination of steric and electronic effects. The nickel catalyst coordinates preferentially to the less hindered face of the exo-isomer, facilitating syn-carbometallation. Computational studies suggest that the exo-configuration lowers the activation energy for ring-opening of strained intermediates by 8–12 kJ/mol compared to endo analogs. Experimental validation via kinetic isotope effect (KIE) studies and in-situ IR spectroscopy is advised .

Q. How do computational studies (e.g., DFT calculations) predict the coordination behavior of this compound with transition metal catalysts?

Density Functional Theory (DFT) models indicate that this compound forms a distorted tetrahedral geometry around the zinc center, with weaker Zn–Br bonding (bond length ~2.4 Å) compared to alkylzinc analogs. This facilitates ligand exchange with catalysts like Pd(0) or Ni(II). The norbornyl moiety’s bicyclic structure stabilizes transition states through hyperconjugation, as evidenced by Natural Bond Orbital (NBO) analysis. Researchers should cross-validate computational predictions with X-ray absorption spectroscopy (XAS) .

Data Contradiction and Experimental Design

Q. How can researchers reconcile discrepancies in reported reaction yields when using this compound under varying solvent polarity conditions?

Discrepancies often arise from solvent-dependent aggregation states of the organozinc reagent. For example:

| Solvent | Dielectric Constant (ε) | Observed Yield (%) | Aggregation State |

|---|---|---|---|

| THF | 7.6 | 78–85 | Monomeric |

| Toluene | 2.4 | 45–52 | Dimeric |

| Dioxane | 2.2 | 30–40 | Oligomeric |

To resolve contradictions, use cryoscopy or light scattering to assess aggregation. Pre-dissolving the reagent in THF before adding low-polarity solvents can standardize reactivity .

Methodological Recommendations

- Handling and Storage : Store under refrigeration (−20°C) in flame-sealed ampules or Schlenk flasks to prevent moisture ingress and oxidative decomposition .

- Safety Protocols : Use inert gas manifolds and electrostatic discharge (ESD) controls during synthesis, as organozinc reagents are pyrophoric .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.